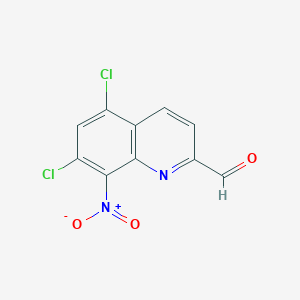
5,7-Dichloro-8-nitroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-nitroquinoline-2-carbaldehyde: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms at positions 5 and 7, a nitro group at position 8, and an aldehyde group at position 2 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available quinoline derivatives. One common method includes the nitration of 5,7-dichloroquinoline followed by formylation to introduce the aldehyde group at position 2. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and formylation steps to ensure consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 5,7-Dichloro-8-nitroquinoline-2-carboxylic acid.
Reduction: 5,7-Dichloro-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology and Medicine: Quinoline derivatives, including this compound, are studied for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical structure allows for the development of products with specific properties and applications.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
5,7-Dichloro-2-methyl-8-quinolinol: Another quinoline derivative with potential biological activities.
5,7-Diiodo-8-hydroxyquinoline: Used in the treatment of amoebic infections and as an antiseptic.
Uniqueness: 5,7-Dichloro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.
Properties
Molecular Formula |
C10H4Cl2N2O3 |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
5,7-dichloro-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H4Cl2N2O3/c11-7-3-8(12)10(14(16)17)9-6(7)2-1-5(4-15)13-9/h1-4H |
InChI Key |
HMNJXGVYHHFIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)[N+](=O)[O-])N=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


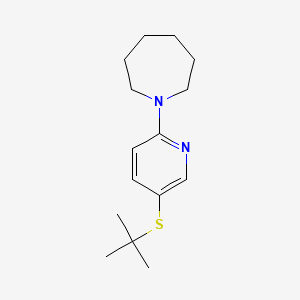

![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)
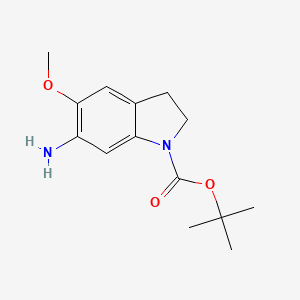
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)
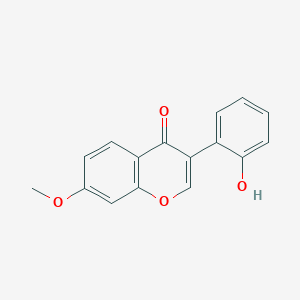
![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)
![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)

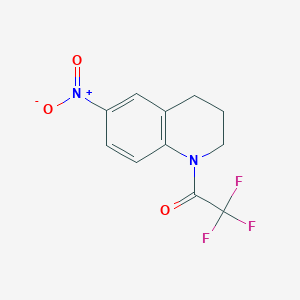
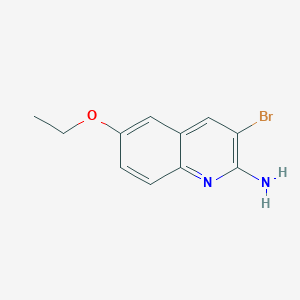
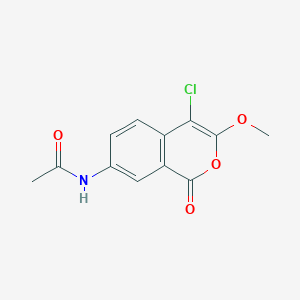
![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

